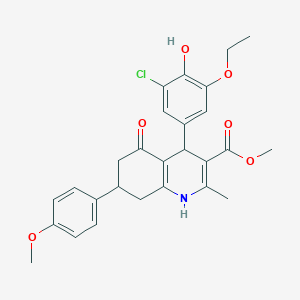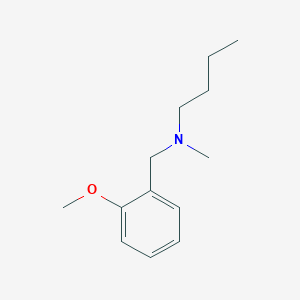
4-(2-methoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is commonly known as mitragynine pseudoindoxyl and is derived from the leaves of Mitragyna speciosa, a tropical evergreen tree found in Southeast Asia. Mitragynine pseudoindoxyl is a promising compound that has been found to possess various pharmacological properties.
作用机制
The mechanism of action of mitragynine pseudoindoxyl is not fully understood. However, it is believed to interact with the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other effects associated with opioids. Mitragynine pseudoindoxyl has been found to have a higher affinity for the mu-opioid receptor than other opioid agonists, such as morphine.
Biochemical and physiological effects:
Mitragynine pseudoindoxyl has been found to have various biochemical and physiological effects. It has been shown to possess potent analgesic properties, which make it a potential alternative to traditional opioid medications. Additionally, it has been found to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. Mitragynine pseudoindoxyl has also been found to possess anti-cancer properties, making it a potential treatment for various types of cancer.
实验室实验的优点和局限性
The advantages of using mitragynine pseudoindoxyl in lab experiments include its potent pharmacological properties, which make it a useful tool for studying the mu-opioid receptor and its interactions with other compounds. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using mitragynine pseudoindoxyl in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action. Additionally, the compound is not approved for human use, which limits its potential applications in clinical research.
未来方向
Future research on mitragynine pseudoindoxyl should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also be conducted to determine the safety and efficacy of the compound in humans. Additionally, research should be conducted to explore the potential use of mitragynine pseudoindoxyl in the treatment of various diseases and conditions, including cancer, opioid addiction, and inflammatory disorders.
合成方法
The synthesis of mitragynine pseudoindoxyl involves the oxidation of mitragynine, the primary alkaloid found in Mitragyna speciosa. The process involves the use of a strong oxidizing agent, such as potassium permanganate, to convert mitragynine into mitragynine pseudoindoxyl. The resulting compound is then purified through various methods, including column chromatography, to obtain a pure form of mitragynine pseudoindoxyl.
科学研究应用
Mitragynine pseudoindoxyl has been extensively studied for its potential therapeutic applications. Research has shown that this compound possesses various pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects. It has also been found to have potential applications in the treatment of opioid addiction and withdrawal symptoms.
属性
IUPAC Name |
4-(2-methoxyphenyl)-1,7,7-trimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2)10-14-18(15(21)11-19)13(9-17(22)20(14)3)12-7-5-6-8-16(12)23-4/h5-8,13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLGGXKBAEQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C)C3=CC=CC=C3OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
![N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5224344.png)
![N-(2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5224348.png)
![4-tert-butyl-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5224356.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5224357.png)
![methyl 4-[({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)amino]butanoate](/img/structure/B5224363.png)
![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5224374.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5224380.png)
![N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
